molecular formula C13H16O3 B2440717 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid CAS No. 420119-85-3

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid

Cat. No.: B2440717
CAS No.: 420119-85-3
M. Wt: 220.268
InChI Key: RXTLJRDSXVMJJS-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a pentanoic acid chain with a ketone functional group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable reagent to introduce the pentanoic acid chain. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the ketone group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and efficiency, with considerations for solvent recovery and waste management. Catalysts and automated systems may be employed to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 5-(2,4-Dimethylphenyl)-5-hydroxypentanoic acid.

    Substitution: Formation of substituted phenyl derivatives, such as 2,4-dimethyl-5-nitrophenyl-5-oxopentanoic acid.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group may participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dimethylphenyl)-5-hydroxypentanoic acid: A reduced form with a hydroxyl group instead of a ketone.

    2,4-Dimethylbenzoic acid: A simpler compound with only the phenyl ring and carboxylic acid group.

    5-(2,4-Dimethylphenyl)-5-oxopentanoic acid derivatives: Compounds with additional functional groups on the phenyl ring or pentanoic acid chain.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a ketone and carboxylic acid group

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-7-11(10(2)8-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTLJRDSXVMJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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